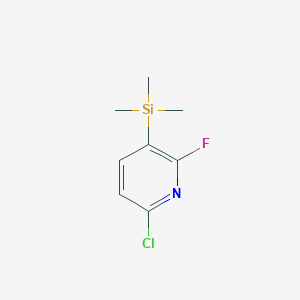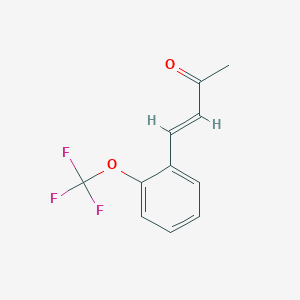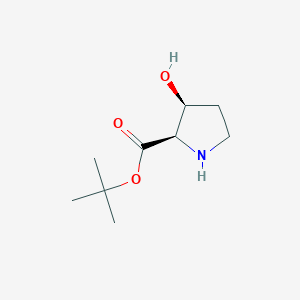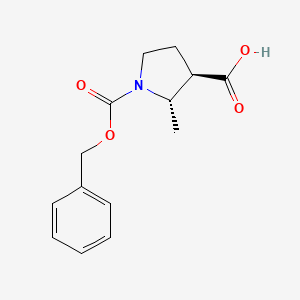![molecular formula C10H17F2NO B13511522 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluoro-1-oxaspiro[55]undecan-4-amine is a spirocyclic compound characterized by the presence of a spiro center, where two rings are connected through a single atom This compound is notable for its unique structural features, which include a fluorinated spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction is often carried out under acidic conditions, using reagents such as formaldehyde and an alkene .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts or alternative reaction conditions that are scalable. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated spirocyclic structure can enhance binding affinity and selectivity, making it a potent inhibitor or activator of certain pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
9,9-Difluoro-1-azaspiro[5.5]undecane: Similar in structure but with an azaspiro center instead of an oxaspiro center.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the ring structure, offering different reactivity and applications.
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one:
Uniqueness
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine is unique due to its specific combination of fluorine atoms and spirocyclic structure. This combination can enhance its stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H17F2NO |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
9,9-difluoro-1-oxaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h8H,1-7,13H2 |
InChI Key |
JHWIEZGICNBVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCC(CC2)(F)F)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)





![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)

![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)


